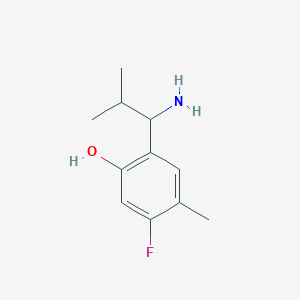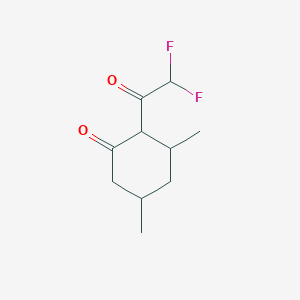
N-hydroxy-5-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-5-methylpyridine-3-carboxamide: is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a hydroxyl group and a carboxamide group attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-5-methylpyridine-3-carboxamide typically involves the following steps :
Starting Material: The synthesis begins with 5-methylpyridine-3-carboxylic acid.
Hydroxylation: The carboxylic acid is subjected to hydroxylation using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Amidation: The hydroxylated product is then converted to the carboxamide derivative using reagents like thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-5-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Formation of N-oxo-5-methylpyridine-3-carboxamide.
Reduction: Formation of N-hydroxy-5-methylpyridine-3-amine.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-hydroxy-5-methylpyridine-3-carboxamide has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-hydroxy-5-methylpyridine-3-carboxamide involves its interaction with specific molecular targets . The hydroxyl and carboxamide groups enable the compound to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
N-hydroxy-5-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:
- N-hydroxy-2-methylpyridine-3-carboxamide
- N-hydroxy-4-methylpyridine-3-carboxamide
- N-hydroxy-5-ethylpyridine-3-carboxamide
These compounds share similar structural features but differ in the position or nature of substituents on the pyridine ring. The unique combination of the hydroxyl and carboxamide groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
N-hydroxy-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-6(4-8-3-5)7(10)9-11/h2-4,11H,1H3,(H,9,10) |
Clave InChI |
UMMYEGJMKBXPQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


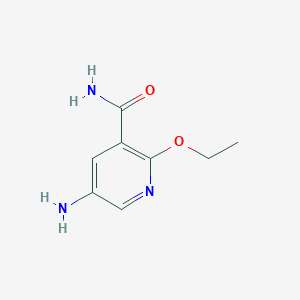

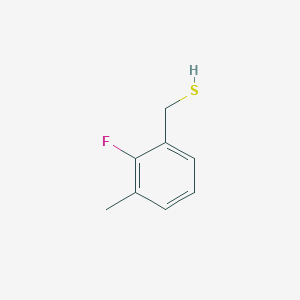


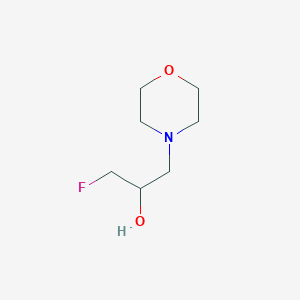
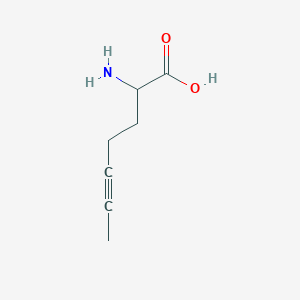
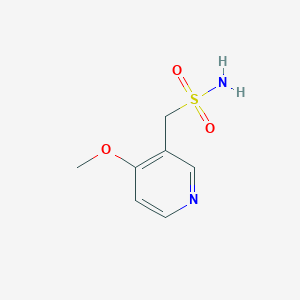
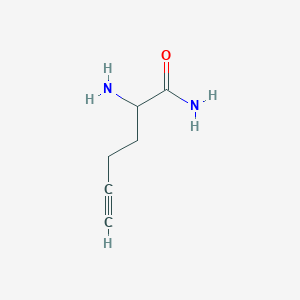

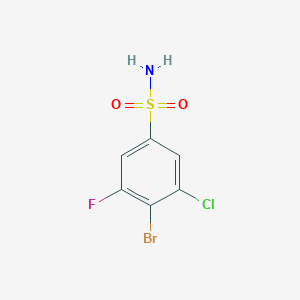
![3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one](/img/structure/B13310396.png)
